molecular formula C22H19N7O B11679521 3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11679521
M. Wt: 397.4 g/mol
InChI Key: JZPREYFIIHGJIT-HZHRSRAPSA-N
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Description

3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with aniline under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the nucleophilic substitution.

    Introduction of the Hydrazinylidene Group: The hydrazinylidene group is introduced by reacting the triazine intermediate with hydrazine hydrate. This step requires careful control of temperature and pH to ensure the formation of the desired product.

    Final Coupling with Phenol: The final step involves the coupling of the hydrazinylidene-triazine intermediate with phenol. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the hydrazinylidene moiety, converting it to hydrazine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrolases and oxidoreductases.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and polymer stabilizers due to its stable triazine core.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit hydrolases by binding to their active sites.

    Pathways Involved: The compound can modulate signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(phenylamino)-1,3,5-triazine: Similar structure but lacks the hydrazinylidene and phenolic groups.

    2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups instead of phenylamino groups.

Uniqueness

3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its combination of a triazine core with phenylamino and hydrazinylidene groups, which confer distinct chemical reactivity and biological activity compared to other triazines.

Properties

Molecular Formula

C22H19N7O

Molecular Weight

397.4 g/mol

IUPAC Name

3-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H19N7O/c30-19-13-7-8-16(14-19)15-23-29-22-27-20(24-17-9-3-1-4-10-17)26-21(28-22)25-18-11-5-2-6-12-18/h1-15,30H,(H3,24,25,26,27,28,29)/b23-15+

InChI Key

JZPREYFIIHGJIT-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)O)NC4=CC=CC=C4

Origin of Product

United States

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